molecular formula C26H26N4O7 B11450096 ethyl 6-(3,5-dimethoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(3,5-dimethoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11450096
M. Wt: 506.5 g/mol
InChI Key: DPCIBVWECIWUQG-UHFFFAOYSA-N
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Description

Ethyl 6-(3,5-dimethoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of ethyl 6-(3,5-dimethoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves several steps. The synthetic route typically includes the formation of the triazatricyclo structure followed by the introduction of the benzoyl and methoxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols can replace the methoxy groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 6-(3,5-dimethoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 6-(3,5-dimethoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar compounds to ethyl 6-(3,5-dimethoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate include:

    3,5-Dimethoxybenzoyl chloride: Used in similar synthetic applications and can undergo similar reactions.

    Ethyl 7-(3,4-dimethoxybenzoyl)-3-(2-furyl)pyrrolo(1,2-c)pyrimidine-5-carboxylate: Shares structural similarities and is used in related research fields.

    6-Imino-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitriles: These compounds have similar functional groups and are used in studies of stereochemical characteristics and biological activity.

This compound stands out due to its unique triazatricyclo structure and the specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N4O7

Molecular Weight

506.5 g/mol

IUPAC Name

ethyl 6-(3,5-dimethoxybenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C26H26N4O7/c1-5-37-26(33)20-15-19-22(27-21-8-6-7-9-29(21)25(19)32)30(10-11-34-2)23(20)28-24(31)16-12-17(35-3)14-18(13-16)36-4/h6-9,12-15H,5,10-11H2,1-4H3

InChI Key

DPCIBVWECIWUQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC(=C4)OC)OC)CCOC

Origin of Product

United States

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